molecular formula C8H9ClN2O2 B2611396 5-Chloro-n-methoxy-n-methylpicolinamide CAS No. 342601-76-7

5-Chloro-n-methoxy-n-methylpicolinamide

Cat. No.: B2611396
CAS No.: 342601-76-7
M. Wt: 200.62
InChI Key: OAVVPDNRDVPTOK-UHFFFAOYSA-N
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Description

5-Chloro-n-methoxy-n-methylpicolinamide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 5-position, a methoxy group, and a methyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-n-methoxy-n-methylpicolinamide typically involves the reaction of 5-chloropicolinic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-n-methoxy-n-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-n-methoxy-n-methylpicolinamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-n-methoxy-n-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors and altering downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-n-methoxy-n-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and methyl group on the picolinamide scaffold makes it a valuable compound for various research applications .

Biological Activity

5-Chloro-n-methoxy-n-methylpicolinamide is a compound that has garnered attention for its unique chemical structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a chlorine atom at the 5-position of the picolinamide structure, along with a methoxy group and a methyl group. The synthesis typically involves the reaction of 5-chloropicolinic acid with methoxyamine and methylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine. The reaction conditions are optimized to enhance yield and purity, often utilizing recrystallization or chromatography for purification.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to either the active site or an allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways through receptor interactions, influencing various biological processes.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, a study demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. It has been shown to inhibit pro-inflammatory cytokines in various models, indicating its potential utility in treating inflammatory diseases. A case study involving animal models of arthritis revealed that administration of the compound resulted in decreased inflammation markers and improved clinical scores.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Chloro-n-methylisatoic anhydride Similar core structure, different functional groupsAnticancer properties
N-Methyl 5-bromopicolinamide Bromine instead of chlorineAntimicrobial activity
5-Chloro-2-methoxy-n-methylacetamide Similar functional groupsLimited research available

The distinct substitution pattern of this compound contributes to its unique biological activities compared to these similar compounds.

Applications in Research and Industry

This compound has diverse applications across various fields:

  • Chemistry : Used as an intermediate in synthesizing complex organic molecules.
  • Biology : Investigated for enzyme inhibition and protein-ligand interaction studies.
  • Medicine : Explored for therapeutic properties including anti-inflammatory and anticancer effects.
  • Industry : Utilized in developing agrochemicals and pharmaceuticals.

Properties

IUPAC Name

5-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVVPDNRDVPTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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